

# Ziyuglycoside I vs. Ziyuglycoside II: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I and Ziyuglycoside II are two major bioactive triterpenoid saponins isolated from the roots of Sanguisorba officinalis L. Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological effects. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to aid researchers in their ongoing and future investigations.

## **Overview of Biological Activities**

While both Ziyuglycoside I and Ziyuglycoside II exhibit a range of similar biological activities, including anti-inflammatory and anti-cancer properties, emerging research suggests they may have distinct potencies and mechanisms of action. Ziyuglycoside II is notably a metabolite of Ziyuglycoside I. A key differentiator identified in pharmacokinetic studies is their bioavailability; Ziyuglycoside II demonstrates higher oral bioavailability in rats compared to Ziyuglycoside I.

## **Quantitative Comparison of Bioavailability**

A comparative pharmacokinetic study in rats revealed differences in the oral bioavailability of Ziyuglycoside I and Ziyuglycoside II, which may influence their in vivo efficacy.



| Compound         | Administration<br>Route | Dose    | Bioavailability (%) |
|------------------|-------------------------|---------|---------------------|
| Ziyuglycoside I  | Intragastric            | 5 mg/kg | 2.6[1][2]           |
| Ziyuglycoside II | Intragastric            | 5 mg/kg | 4.6[1][2]           |

## **Comparative Biological Activities Anti-Cancer Activity**

Both Ziyuglycoside I and Ziyuglycoside II have demonstrated significant anti-tumor effects across various cancer cell lines. However, their targeted pathways and reported potencies in different cancer types appear to vary.

Ziyuglycoside I has shown inhibitory effects on cervical cancer, breast cancer, and human retinoblastoma cells.[3] Its mechanisms of action include inducing apoptosis and causing cell cycle arrest.[3] In cervical cancer, it has been found to regulate the MAPK signaling pathway.[3]

Ziyuglycoside II has a broader reported spectrum of anti-cancer activity, with demonstrated efficacy against osteosarcoma, breast carcinoma, and various digestive system cancers.[4][5] Its anti-tumor mechanisms are multifaceted, involving the suppression of metastasis via the CBX4-mediated Wnt/β-catenin signaling pathway in osteosarcoma, and induction of cell cycle arrest and apoptosis through the mitochondria-dependent pathway in breast cancer.[4][5]

A direct quantitative comparison of their IC50 values in the same cancer cell lines is not readily available in the current literature, highlighting a gap in current research.

#### **Anti-Inflammatory Activity**

Both compounds possess anti-inflammatory properties, though they have been studied in different contexts.

Ziyuglycoside I has been shown to attenuate collagen-induced arthritis in mice by inhibiting the expansion of plasma cells.[6] This suggests a targeted effect on the adaptive immune response.



Ziyuglycoside II has demonstrated anti-inflammatory effects in the context of osteoporosis, where it alleviates bone loss by mitigating inflammatory responses and modulating gut microbiota.[7] It is also known to have immunomodulatory effects, regulating the production of inflammatory factors.

A direct comparative study on their anti-inflammatory potency, for instance, by comparing their effects on pro-inflammatory cytokine production or COX-2 inhibition, is needed for a conclusive assessment.

### Other Notable Biological Activities

#### Ziyuglycoside I:

Anti-Wrinkle and Anti-Photoaging: It exhibits free radical scavenging activity, inhibits
elastase, and promotes the synthesis of type I collagen, making it a potential ingredient in
cosmetic formulations for wrinkle care.[1][2][8]

#### Ziyuglycoside II:

- Anti-Angiogenic Effects: It inhibits the proliferation, migration, and tubule formation of human umbilical vein endothelial cells by blocking the VEGFR-2 and FGFR-1 mediated signaling pathways.[6][9]
- Hematopoietic Effects: Ziyuglycoside II has been found to alleviate cyclophosphamideinduced leukopenia in mice by promoting the proliferation and differentiation of hematopoietic stem and progenitor cells.[10]
- STING Agonist: It has been identified as a small-molecule STING (stimulator of interferon genes) agonist, indicating its potential to stimulate innate immune responses for applications in immuno-oncology and vaccine development.

### **Signaling Pathways**

The following diagrams illustrate the known signaling pathways modulated by Ziyuglycoside I and Ziyuglycoside II.





Click to download full resolution via product page

Signaling pathways modulated by Ziyuglycoside I.





Click to download full resolution via product page

Signaling pathways modulated by Ziyuglycoside II.

# **Experimental Protocols Pharmacokinetic Analysis in Rats**

The following is a summary of the experimental protocol used to determine the bioavailability of Ziyuglycoside I and Ziyuglycoside II.[2]

- Animal Model: Male Sprague Dawley rats.
- Administration:
  - o Intravenous (iv) administration of 1 mg/kg Ziyuglycoside I or II.
  - Intragastric (ig) administration of 5 mg/kg Ziyuglycoside I or II.
- Sample Collection: Blood samples were collected at various time points post-administration.



- Sample Preparation: Plasma was separated and subjected to liquid-liquid extraction with ethyl acetate.
- Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for quantification.
  - Column: UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm).
  - Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
  - Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.



Click to download full resolution via product page



Experimental workflow for pharmacokinetic studies.

## Conclusion

Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a wide array of biological activities. While Ziyuglycoside II, a metabolite of Ziyuglycoside I, exhibits higher oral bioavailability, a comprehensive understanding of their comparative therapeutic potential is hindered by the lack of direct, quantitative comparisons of their biological effects in standardized assays. Future research should focus on head-to-head comparisons of their anticancer, anti-inflammatory, and other activities to elucidate their respective potencies and therapeutic niches. Such studies will be invaluable for guiding the selection and development of these compounds for specific clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic Effects of Ziyuglycoside II, a Major Active Compound of Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 8. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ziyuglycoside I vs. Ziyuglycoside II: A Comparative Guide to Their Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558415#ziyuglycoside-i-vs-ziyuglycoside-ii-a-comparison-of-biological-activities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com